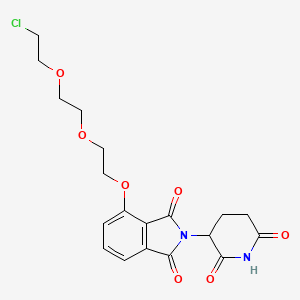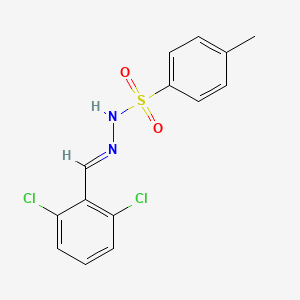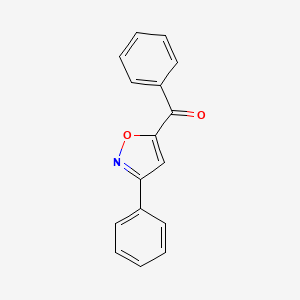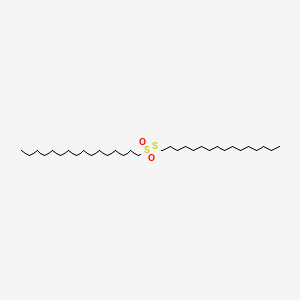
Thalidomide-O-PEG2-C2-Cl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-PEG2-C2-Cl is a synthetic compound that incorporates thalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a terminal chloride group. This compound is part of a class of molecules designed for targeted protein degradation, often used in the development of proteolysis-targeting chimeras (PROTACs). The addition of the PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG2-C2-Cl typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable reagent to introduce a functional group that can be further modified.
PEGylation: The activated thalidomide is then reacted with a PEG linker, such as PEG2, under controlled conditions to form Thalidomide-O-PEG2.
Introduction of Chloride Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide are activated and reacted with PEG linkers in industrial reactors.
Purification: The resulting compound is purified using techniques such as chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-O-PEG2-C2-Cl undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis, especially in aqueous environments, leading to the breakdown of the PEG linker.
Oxidation and Reduction: The thalidomide moiety can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide.
Hydrolysis: Hydrolysis reactions are often conducted in aqueous solutions at various pH levels.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of thalidomide-PEG derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Thalidomide-O-PEG2-C2-Cl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of PROTACs.
Biology: Employed in studies involving protein degradation and the investigation of cellular pathways.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research, due to its ability to target and degrade specific proteins.
Industry: Utilized in the development of new drugs and therapeutic agents, leveraging its unique properties to enhance drug delivery and efficacy.
Mecanismo De Acción
The mechanism of action of Thalidomide-O-PEG2-C2-Cl involves its role as a ligand for cereblon, a component of the E3 ubiquitin ligase complex. When the compound binds to cereblon, it facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. This targeted protein degradation is a key feature of PROTAC technology, allowing for the selective removal of specific proteins from cells.
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide-O-amido-PEG2-C2-NH2: Similar to Thalidomide-O-PEG2-C2-Cl but with an amide group instead of a chloride group.
Thalidomide-NH-PEG2-COOH: Contains a carboxyl group instead of a chloride group, used in similar applications.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory properties, often used in cancer treatment.
Uniqueness
This compound is unique due to its specific combination of thalidomide, PEG linker, and chloride group, which provides distinct chemical properties and reactivity. This combination enhances its solubility, bioavailability, and ability to participate in targeted protein degradation, making it a valuable tool in scientific research and drug development.
Propiedades
Fórmula molecular |
C19H21ClN2O7 |
|---|---|
Peso molecular |
424.8 g/mol |
Nombre IUPAC |
4-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H21ClN2O7/c20-6-7-27-8-9-28-10-11-29-14-3-1-2-12-16(14)19(26)22(18(12)25)13-4-5-15(23)21-17(13)24/h1-3,13H,4-11H2,(H,21,23,24) |
Clave InChI |
AJSSIKVJLXAUAR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14762233.png)

![2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-](/img/structure/B14762242.png)

![(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)


![2-(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14762293.png)
![[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14762295.png)
![4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]](/img/structure/B14762297.png)

